C-(5,2',3'-Trifluorobiphenyl-3-yl)-methylamine
Description
C-(5,2',3'-Trifluorobiphenyl-3-yl)-methylamine is a fluorinated biphenyl derivative featuring a methylamine group (-CH2NH2) at the 3-position of the biphenyl core. The compound contains three fluorine substituents at the 5-, 2'-, and 3'-positions (Figure 1). This structural motif combines aromatic rigidity with electron-withdrawing fluorine atoms and a primary amine, making it a candidate for pharmaceutical or agrochemical applications where metabolic stability and target binding are critical. The trifluorinated biphenyl system enhances lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs .
Properties
Molecular Formula |
C13H10F3N |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
[3-(2,3-difluorophenyl)-5-fluorophenyl]methanamine |
InChI |
InChI=1S/C13H10F3N/c14-10-5-8(7-17)4-9(6-10)11-2-1-3-12(15)13(11)16/h1-6H,7,17H2 |
InChI Key |
MTWNTKHCYPXSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=CC(=C2)CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(5,2’,3’-Trifluorobiphenyl-3-yl)-methylamine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
C-(5,2’,3’-Trifluorobiphenyl-3-yl)-methylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of C-(5,2’,3’-Trifluorobiphenyl-3-yl)-methylamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The trifluoromethyl groups could enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between C-(5,2',3'-Trifluorobiphenyl-3-yl)-methylamine and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Positions | Core Structure | Functional Groups |
|---|---|---|---|---|---|
| This compound | C13H11F3N | 246.23* | F: 5, 2', 3'; NH2: 3 | Biphenyl | -CH2NH2, -F |
| 3',4',5'-Trifluorobiphenyl-2-amine | C12H8F3N | 223.19 | F: 3', 4', 5'; NH2: 2 | Biphenyl | -NH2, -F |
| C-(3'-Fluoro-biphenyl-4-yl)-methylamine HCl | C13H13ClFN | 249.70 | F: 3'; NH2: 4 (as HCl salt) | Biphenyl | -CH2NH2·HCl, -F |
| [5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine | C7H8F3NO | 179.14 | CF3: 2; CH3: 5; NH2: 3 | Furan | -CH2NH2, -CF3, -CH3 |
| (5-Bromofuran-2-yl)methylamine | C13H11BrF3NO | 334.13 | Br: 5-furan; CF3: 3-phenyl; NH: bridge | Furan + Benzyl | Secondary amine, -CF3, -Br |
*Calculated based on molecular formula.
Key Observations:
Fluorination Patterns: The user’s compound and 3',4',5'-Trifluorobiphenyl-2-amine () both feature three fluorine atoms, but their positions differ significantly. C-(3'-Fluoro-biphenyl-4-yl)-methylamine HCl () has only one fluorine, which reduces electron-withdrawing effects and may increase basicity of the amine group compared to trifluorinated analogs .
Core Structure :
- Biphenyl-based compounds (e.g., user’s compound, ) exhibit extended π-conjugation, favoring hydrophobic interactions. In contrast, furan derivatives () introduce heteroatomic polarity, improving solubility in polar solvents .
Amine Group Properties :
- Primary amines (user’s compound, ) are more reactive in Schiff base or condensation reactions than secondary amines (). The hydrochloride salt in enhances stability but reduces volatility .
Thermodynamic and Physicochemical Properties
- Volatility : Methylamine/water mixtures () show that partial pressures of methylamine correlate with temperature and concentration. Trifluorinated biphenyls likely exhibit lower volatility due to higher molecular weight and fluorine-induced intermolecular forces (e.g., dipole-dipole interactions) .
- Solubility: The trifluoromethyl group in ’s furan derivative increases hydrophobicity compared to non-fluorinated amines.
Biochemical Reactivity
- highlights that methylamine reacts with glutamic acid residues in proteins to form γ-glutamylmethylamide.
- Compared to pyridine-based amines (), biphenyl systems lack nitrogen’s lone pair in the aromatic ring, reducing coordination with metal catalysts in synthetic applications .
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